molecular formula C9H7ClN4OS B14232988 N-(2-Chlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea CAS No. 405217-06-3

N-(2-Chlorophenyl)-N'-1,2,3-thiadiazol-5-ylurea

Cat. No.: B14232988
CAS No.: 405217-06-3
M. Wt: 254.70 g/mol
InChI Key: IIBYXLICJIKSRI-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is an organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of 2-chlorophenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)maleimide: Another chlorophenyl derivative with different biological activities.

    N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A compound with a similar chlorophenyl group but different core structure.

Uniqueness

N-(2-Chlorophenyl)-N’-1,2,3-thiadiazol-5-ylurea is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

405217-06-3

Molecular Formula

C9H7ClN4OS

Molecular Weight

254.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(thiadiazol-5-yl)urea

InChI

InChI=1S/C9H7ClN4OS/c10-6-3-1-2-4-7(6)12-9(15)13-8-5-11-14-16-8/h1-5H,(H2,12,13,15)

InChI Key

IIBYXLICJIKSRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CN=NS2)Cl

Origin of Product

United States

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